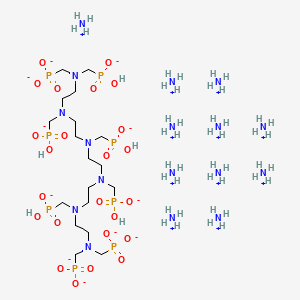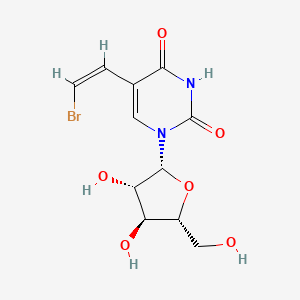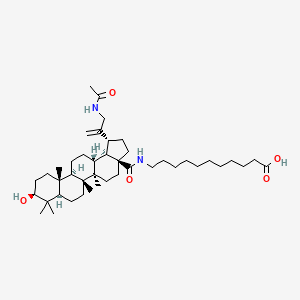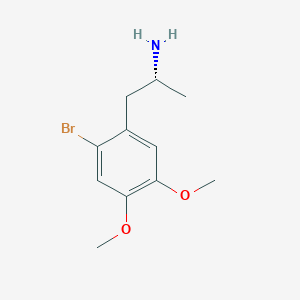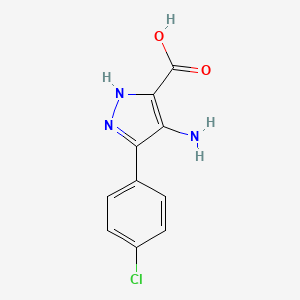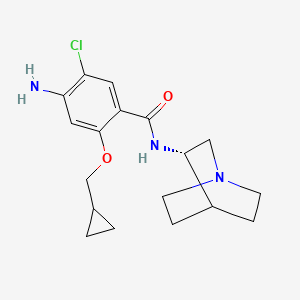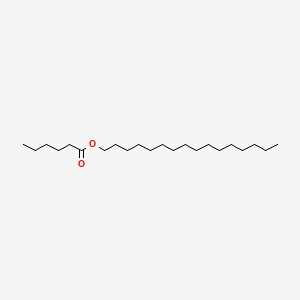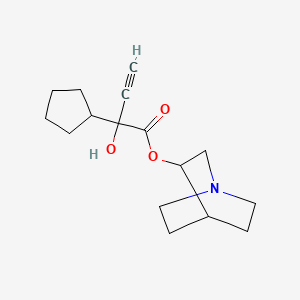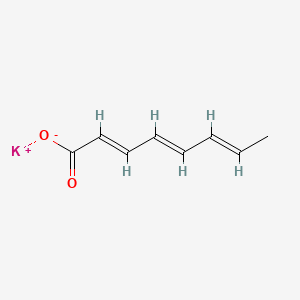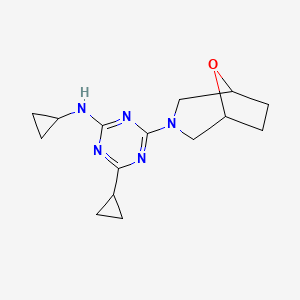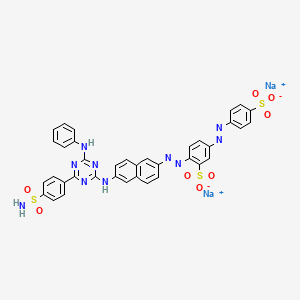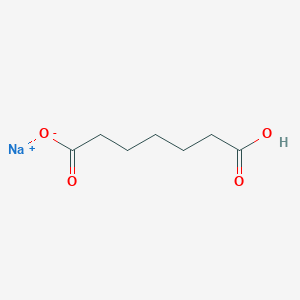
Monosodium pimelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Monosodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve efficient production.
化学反応の分析
Types of Reactions: Monosodium pimelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pimelic acid derivatives.
Reduction: Reduction reactions can convert it back to pimelic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different pimelate salts.
Major Products: The major products formed from these reactions include various pimelate derivatives, which can be used in further chemical synthesis or as intermediates in biochemical pathways.
科学的研究の応用
Monosodium pimelate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of biotin (vitamin B7), which is essential for various metabolic processes.
Biology: It plays a role in the biosynthesis of biotin in microorganisms and plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of biotin supplements and as an intermediate in the synthesis of other chemicals.
作用機序
Monosodium pimelate exerts its effects primarily through its role in the biosynthesis of biotin. It serves as a precursor in the biotin synthesis pathway, where it undergoes enzymatic transformations to form biotin. The key enzymes involved in this pathway include pimeloyl-CoA synthetase and biotin synthase. These enzymes facilitate the conversion of this compound into biotin, which is then utilized in various metabolic processes.
類似化合物との比較
Monosodium Adipate: Another dicarboxylic acid salt with similar properties but a different carbon chain length.
Monosodium Glutarate: Similar in structure but with a five-carbon chain instead of seven.
Monosodium Succinate: A four-carbon dicarboxylic acid salt with different applications.
Uniqueness: Monosodium pimelate is unique due to its specific role in biotin biosynthesis. While other dicarboxylic acid salts have their own applications, this compound’s involvement in the production of an essential vitamin sets it apart. Its seven-carbon chain structure also provides distinct chemical properties that are leveraged in various biochemical and industrial processes.
特性
CAS番号 |
6142-21-8 |
|---|---|
分子式 |
C7H11NaO4 |
分子量 |
182.15 g/mol |
IUPAC名 |
sodium;7-hydroxy-7-oxoheptanoate |
InChI |
InChI=1S/C7H12O4.Na/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+1/p-1 |
InChIキー |
UJAXDXQEWRJGKO-UHFFFAOYSA-M |
正規SMILES |
C(CCC(=O)O)CCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




